
Tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate (tBFBPA) is an organobromine compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a versatile reagent due to its reactivity and low toxicity. tBFBPA has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research. In
Aplicaciones Científicas De Investigación
Synthesis of Azetidine Derivatives
Azetidines, including tert-butyl azetidine derivatives, are of significant interest due to their potential applications in pharmaceutical development and synthetic organic chemistry. Studies have developed methods for synthesizing enantiopure azetidine derivatives with various side chains, showcasing their utility in studying peptide activity and drug development (Sajjadi & Lubell, 2008). Another study highlights the base-promoted diastereoselective α-alkylation of azetidine-2-carboxylic acid esters, which are used to produce optically active α-substituted azetidine derivatives (Tayama, Nishio, & Kobayashi, 2018).
Applications in Medicinal Chemistry
The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents were explored, demonstrating the role of azetidine derivatives in developing new antimicrobial compounds (Doraswamy & Ramana, 2013). Similarly, novel syntheses of azetidine-3-carboxylic acids and their derivatives have been reported for their applications in medicinal chemistry and as building blocks in organic synthesis (Ji, Wojtas, & Lopchuk, 2018).
Novel Protecting Groups and Fluorous Synthesis
Research into fluorous synthesis has led to the development of fluorinated analogs of tert-butyl alcohol, including tert-butyl azetidine derivatives, as novel protecting groups for carboxylic acids. These compounds facilitate the separation and purification processes in organic synthesis, illustrating the versatility of tert-butyl azetidine derivatives in synthetic applications (Pardo, Cobas, Guitián, & Castedo, 2001).
Propiedades
IUPAC Name |
tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrFNO2/c1-11(2,3)16-10(15)14-6-8(7-14)4-9(13)5-12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIEGCEROACHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




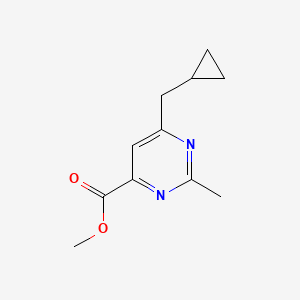
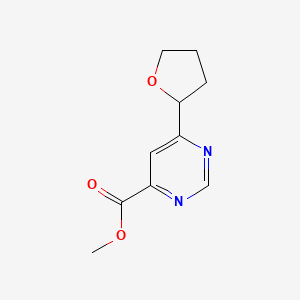
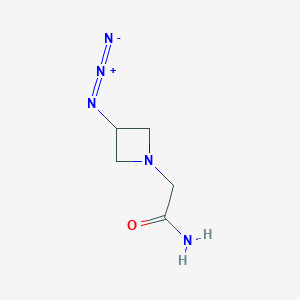
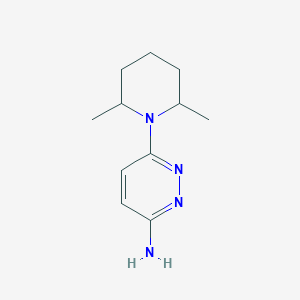
![2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1484098.png)
![6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B1484099.png)
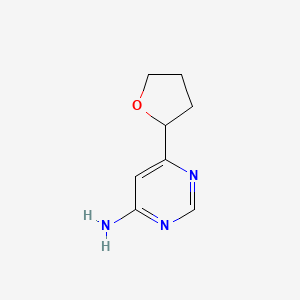
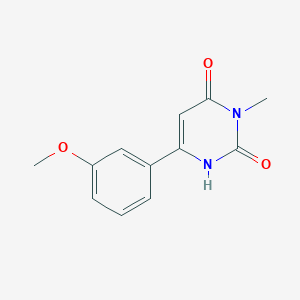
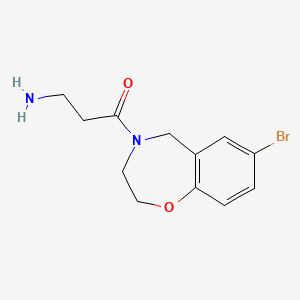
![2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B1484105.png)
![2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1484106.png)

